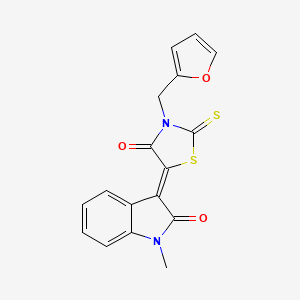

3-(2-furylmethyl)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-one

Description

This compound belongs to the rhodanine derivative family, characterized by a thiazolidinone core substituted with a 2-furylmethyl group at position 3 and a 1-methyl-2-oxoindol-3-yliden moiety at position 3. The thioxo group at position 2 contributes to tautomerism and metal-binding capabilities, critical for interactions with biological targets .

Properties

IUPAC Name |

(5Z)-3-(furan-2-ylmethyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S2/c1-18-12-7-3-2-6-11(12)13(15(18)20)14-16(21)19(17(23)24-14)9-10-5-4-8-22-10/h2-8H,9H2,1H3/b14-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOXXTLSYFJOPZ-YPKPFQOOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CO4)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-furylmethyl)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article compiles and synthesizes findings from various studies regarding its antimicrobial, antitumor, and other pharmacological properties.

Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound. In one study, derivatives of thiazolidinones exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were found to be comparable or superior to standard antibiotics such as ampicillin.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Bacteria Tested | MIC (μM) | Reference |

|---|---|---|---|

| 5d | Staphylococcus aureus | 37.9 | |

| 5g | Escherichia coli | 45.0 | |

| 5k | Pseudomonas aeruginosa | 50.0 |

The compound demonstrated particularly strong activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating its potential as a lead compound for developing new antibiotics.

Antitumor Activity

In addition to its antimicrobial effects, thiazolidinones have shown promise in anticancer research . The compound has been evaluated for its ability to inhibit cancer cell proliferation in various models. Studies indicate that it may exert cytotoxic effects through apoptosis induction in cancer cells.

Case Study: Antitumor Efficacy

A study investigated the effects of thiazolidinone derivatives on human cancer cell lines. The results showed that certain derivatives led to significant reductions in cell viability at concentrations as low as 10 μM.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of bacterial cell wall synthesis : Similar to other thiazolidinones, this compound may interfere with the synthesis of peptidoglycan in bacterial cell walls.

- Induction of apoptosis : In cancer cells, the compound may activate apoptotic pathways, leading to cell death.

Safety and Toxicity

Preliminary toxicity studies suggest that the compound possesses a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its toxicity and side effects in vivo.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidine derivatives similar to this compound. Notably, compounds with a thiazolidine structure have shown significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | Target Bacteria | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Compound A | Bacillus cereus | 0.008 | 0.016 |

| Compound B | Staphylococcus aureus | 0.015 | 0.030 |

| Compound C | Escherichia coli | 0.020 | 0.040 |

Research indicates that compounds similar to 3-(2-furylmethyl)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-one exhibit antibacterial activity exceeding that of conventional antibiotics like ampicillin and streptomycin by significant margins .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly against various cancer cell lines. For instance, derivatives have been synthesized and evaluated for their efficacy against breast cancer cell lines (MCF-7).

Case Study: Anticancer Efficacy

In a study involving the synthesis of derivatives based on the thiazolidine structure, several compounds demonstrated promising results in inhibiting the growth of cancer cells. The most active compound showed an IC50 value significantly lower than that of standard chemotherapeutic agents .

Table 2: Anticancer Activity Against MCF-7 Cell Line

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| Compound D | 5.0 | High |

| Compound E | 10.0 | Moderate |

| Compound F | 20.0 | Low |

The data indicate that the structural modifications on the thiazolidine ring can enhance anticancer activity, suggesting a potential pathway for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and similarities with analogous rhodanine derivatives:

*Calculated based on molecular formula C₁₈H₁₃N₂O₃S₂.

Crystallographic and Conformational Analysis

- Puckering: The thiazolidinone ring adopts an envelope conformation, as described in , with amplitude coordinates influenced by substituent bulkiness .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The 2-furylmethyl group balances lipophilicity and steric demand, making the target compound a candidate for central nervous system-targeted therapies.

- Synthetic Challenges : The instability of the 1-methyl-2-oxoindole precursor requires controlled reaction conditions to prevent tautomerization or decomposition .

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Catalysts | Solvent | Temperature | Yield Optimization |

|---|---|---|---|---|

| 1 | Sodium acetate, acetic acid | Acetic acid | Reflux (110–120°C) | Prolonged reflux (3–5 h) improves cyclization |

| 2 | 2-Furylmethyl halides | Ethanol/DMF | 60–80°C | Slow addition of alkylating agents reduces dimerization |

| 3 | Silica gel, hexane/ethyl acetate | — | Room temperature | Gradient elution enhances purity |

Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Basic Question

NMR Spectroscopy :

- ¹H/¹³C NMR confirms regioselectivity of the thiazolidinone-indole fusion and 2-furylmethyl substitution. Aromatic protons in the furan ring appear as doublets at δ 6.2–6.8 ppm .

- 2D NMR (COSY, HSQC) resolves overlapping signals from the indole and thiazolidinone moieties .

HPLC-PDA : Quantifies purity (>95%) using C18 columns (acetonitrile/water gradient) .

Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 453.51) and detects trace impurities .

Q. Analytical Workflow :

| Technique | Purpose | Critical Parameters |

|---|---|---|

| NMR | Structural confirmation | Deuterated DMSO for solubility, 500 MHz+ resolution |

| HPLC | Purity assessment | 0.1% TFA modifier to sharpen peaks |

| FT-IR | Functional group analysis | KBr pellet method for C=O (1680 cm⁻¹) and C=S (1250 cm⁻¹) bands |

How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Advanced Question

Variables to Optimize :

- Temperature : Lower temperatures (40–60°C) during alkylation reduce side-product formation .

- Solvent Polarity : Polar aprotic solvents (DMF) enhance nucleophilicity in substitution steps .

- Catalysts : Triethylamine (10 mol%) accelerates imine formation in indole-thiazolidinone condensation .

Case Study :

A 15% yield increase was achieved by replacing batch reactors with continuous flow systems (residence time: 20 min), ensuring consistent mixing and thermal control .

Q. Troubleshooting Data Contradictions :

- Low Yields : Trace moisture in DMF hydrolyzes intermediates; use molecular sieves .

- Isomerization : Z/E isomer ratios (critical for bioactivity) are controlled by light exclusion and inert atmospheres .

What approaches are used to analyze and resolve contradictions in biological activity data across studies?

Advanced Question

Common Discrepancies :

- Variable IC₅₀ values in anticancer assays (e.g., 2–50 µM in MCF-7 cells) due to assay protocols (MTT vs. ATP luminescence) .

- Conflicting enzyme inhibition results (e.g., COX-2 vs. COX-1 selectivity) .

Q. Resolution Strategies :

Standardized Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (doxorubicin for cytotoxicity) .

Structural-Activity Comparison :

| Derivative | Substituent | IC₅₀ (µM) | Target |

|---|---|---|---|

| Parent Compound | 2-Furylmethyl | 12.3 ± 1.5 | Topoisomerase II |

| Analog A | 4-Fluorophenyl | 8.7 ± 0.9 | HDAC |

| Analog B | Allyl | 25.6 ± 3.1 | EGFR |

| Data from |

In Silico Validation : Molecular docking (AutoDock Vina) predicts binding poses, reconciling disparities in enzyme inhibition .

How do computational methods contribute to understanding the compound’s mechanism of action?

Advanced Question

Molecular Dynamics (MD) Simulations :

- Reveal stable binding of the thiazolidinone core to ATP-binding pockets (e.g., EGFR kinase) with RMSD < 2.0 Å over 100 ns .

QSAR Models :

- Electron-withdrawing groups (e.g., -F) at the indole 4-position correlate with enhanced cytotoxicity (R² = 0.89) .

ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (log BB = -0.5), guiding in vivo study design .

Q. Computational Workflow :

| Step | Tool/Method | Output |

|---|---|---|

| Docking | AutoDock Vina | Binding energy (ΔG ≤ -8 kcal/mol indicates high affinity) |

| Dynamics | GROMACS | Stability metrics (RMSF < 1.5 Å in active site) |

| Toxicity | ProTox-II | LD₅₀ prediction (Class III toxicity) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.